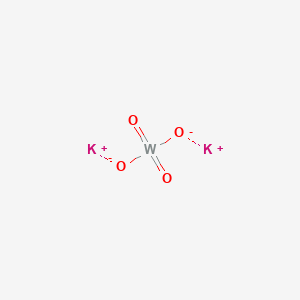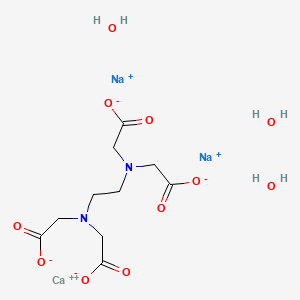
Iridium (III) bromide tetrahydrate
Übersicht
Beschreibung
Iridium (III) bromide tetrahydrate is a chemical compound with the formula IrBr₃·4H₂O. It is a highly water-soluble crystalline iridium source, compatible with bromides and lower (acidic) pH environments . This compound is often used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Iridium (III) bromide tetrahydrate can be synthesized through several methods:
Reaction of Iridium Dioxide Dihydrate with Hydrobromic Acid: This method involves reacting iridium dioxide dihydrate with hydrobromic acid to form the tetrahydrate.
Direct Reaction of Iridium and Bromine: Another method involves the direct reaction of iridium and bromine at 8 atm and 570°C.
These methods ensure the formation of this compound with high purity and yield.
Analyse Chemischer Reaktionen
Iridium (III) bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to iridium (II) bromide or oxidized to higher oxidation states.
Substitution Reactions: It can react with other halides or ligands, leading to the formation of different iridium complexes.
Formation of Ir-Ge Bonds: It reacts with germanium dibromide in hydrobromic acid solution to form compounds containing Ir-Ge bonds.
Common reagents used in these reactions include hydrobromic acid, bromine, and germanium dibromide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Iridium (III) bromide tetrahydrate has a wide range of applications in scientific research:
Biology and Medicine: Its unique properties make it useful in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of iridium (III) bromide tetrahydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to desired chemical transformations. For example, in catalytic reactions, the iridium center can facilitate the activation of substrates, leading to efficient and selective reactions .
Vergleich Mit ähnlichen Verbindungen
Iridium (III) bromide tetrahydrate can be compared with other similar compounds, such as:
Iridium (III) Chloride: Similar in structure but with chloride ions instead of bromide.
Iridium (III) Iodide: Contains iodide ions and exhibits different solubility and reactivity properties.
Ruthenium (III) Bromide: Another transition metal bromide with similar applications but different reactivity and stability.
These comparisons highlight the unique properties of this compound, such as its high solubility in water and its ability to form stable complexes with various ligands.
Eigenschaften
IUPAC Name |
iridium(3+);tribromide;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Br-].[Br-].[Br-].[Ir+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)
